2,6-Dichlorophenethylurea
Description
2,6-Dichlorophenethylurea is a urea derivative characterized by a phenethyl group substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. While direct synthesis or application data for this compound are absent in the provided evidence, its structural framework aligns with urea-based agrochemicals documented in pesticide literature. Urea derivatives are widely utilized in agriculture due to their herbicidal or insecticidal properties, often mediated by inhibition of acetolactate synthase (ALS) or chitin synthesis in pests .
Properties
CAS No. |
17291-86-0 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
InChI Key |
WHCIYAMCNYHKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects in Urea-Based Pesticides
The position and nature of substituents on the aromatic ring significantly influence bioactivity. highlights several urea derivatives with varying halogenation patterns:
| Compound Name | Substituents on Aromatic Ring | Functional Group | Application |
|---|---|---|---|
| Cyclosulfamuron | 4,6-dimethoxy-2-pyrimidinyl | Urea | Herbicide |
| Teflubenzuron | 3,5-dichloro-2,4-difluoro | Benzamide-urea | Insecticide |
| Hexaflumuron | 3,5-dichloro-4-(tetrafluoroethoxy) | Urea | Insect growth regulator |
| 2,6-Dichlorophenethylurea* | 2,6-dichloro-phenethyl | Urea | [Inferred pesticide] |
*Hypothetical classification based on structural parallels.
Key findings:
Urea vs. Thiourea Functionality
provides safety data for (2,6-dichlorophenyl)thiourea, a structural analog where the urea oxygen is replaced with sulfur:
| Property | (2,6-Dichlorophenyl)thiourea | 2,6-Dichlorophenethylurea* |
|---|---|---|
| Functional group | Thiourea (C=S) | Urea (C=O) |
| Stability | Lower thermal stability | Higher stability |
| Toxicity | Higher acute toxicity | Likely lower toxicity |
| CAS Number | 6590-91-6 | Not available |
*Inferred properties based on urea-thiourea comparisons.
Thioureas are generally more reactive due to sulfur’s polarizability, increasing their interaction with biological thiols but also raising toxicity risks . This suggests 2,6-Dichlorophenethylurea may offer a safer profile for agricultural use compared to its thiourea counterpart.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
